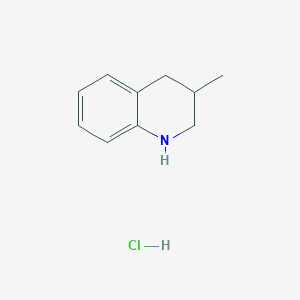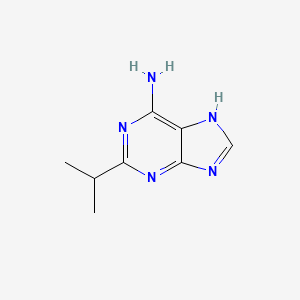
5-Fluorothiochroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorothiochroman-4-one is a sulfur-containing heterocyclic compound that belongs to the thiochromanone family. These compounds are structurally related to chromones (benzopyrans), which are known for their diverse biological activities. The presence of a fluorine atom in the 5-position of the thiochromanone ring enhances its chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorothiochroman-4-one typically involves the reaction of 4-fluorothiophenol with acrylic acid in the presence of iodine as a catalyst. The reaction is carried out at 50°C for 24 hours, followed by the addition of a cold saturated sodium thiosulfate solution to quench the reaction .
Industrial Production Methods
This may include using high-pressure reactors, continuous flow systems, and advanced purification techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluorothiochroman-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products
Oxidation: Formation of this compound sulfoxide and sulfone.
Reduction: Formation of 5-fluorothiochromanol.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluorothiochroman-4-one involves its interaction with specific molecular targets. For instance, thiochromanone derivatives have been shown to inhibit cysteine proteases by nucleophilic attack on the β position to the sulfone . This inhibition can lead to the disruption of essential biological processes in parasites and cancer cells, contributing to its antileishmanial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiochroman-4-one: Lacks the fluorine atom, resulting in different biological activities.
Chroman-4-one: Oxygen-containing analog with distinct chemical properties and biological activities.
Thiosemicarbazone derivatives: Modified thiochromanones with enhanced anticancer properties.
Uniqueness
5-Fluorothiochroman-4-one stands out due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. This modification can enhance its potency and selectivity in various applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H7FOS |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-fluoro-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H7FOS/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 |
InChI Key |
IHILINQJLSKRTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC=CC(=C2C1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11911719.png)
![2-Azaspiro[4.6]undecan-4-ylmethanol](/img/structure/B11911727.png)

![5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11911737.png)


![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)







